![molecular formula C20H25NO2 B14218022 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- CAS No. 808740-88-7](/img/structure/B14218022.png)
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- is a complex organic compound with a unique structure that includes a propanone backbone, an ethyl(3-phenylpropyl)amino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 3-phenylpropylamine with ethyl bromide, followed by the condensation with 1-(hydroxyphenyl)-1-propanone under acidic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-phenyl-: A simpler analog with a phenyl group attached to the propanone backbone.
3-Amino-1-phenyl-1-propanone: Contains an amino group instead of the ethyl(3-phenylpropyl)amino group.
Uniqueness
1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)- is unique due to its complex structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
808740-88-7 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-[ethyl(3-phenylpropyl)amino]-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C20H25NO2/c1-2-21(15-8-11-17-9-4-3-5-10-17)16-14-20(23)18-12-6-7-13-19(18)22/h3-7,9-10,12-13,22H,2,8,11,14-16H2,1H3 |
InChI Key |
VZPNAMBMRMIYCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCC(=O)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


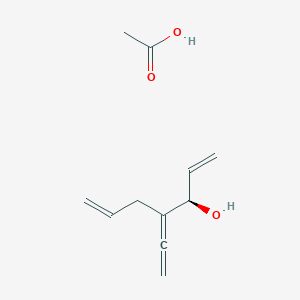
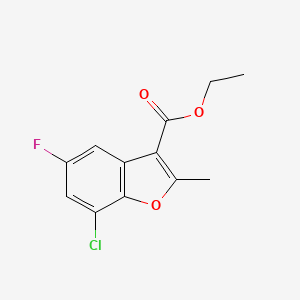
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
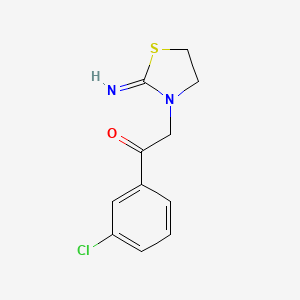
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)
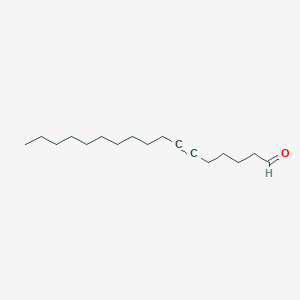
![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3,7-diphenyl-2,4,6-trithiophen-2-yl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14217983.png)
![2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate](/img/structure/B14218008.png)

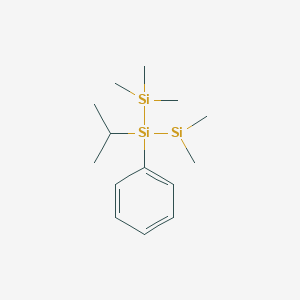
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14218034.png)
